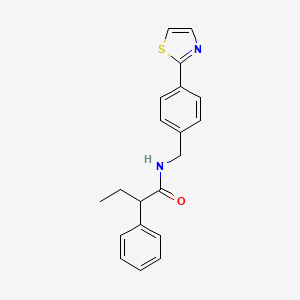

2-phenyl-N-(4-(thiazol-2-yl)benzyl)butanamide

Description

Properties

IUPAC Name |

2-phenyl-N-[[4-(1,3-thiazol-2-yl)phenyl]methyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c1-2-18(16-6-4-3-5-7-16)19(23)22-14-15-8-10-17(11-9-15)20-21-12-13-24-20/h3-13,18H,2,14H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYWVMWWGIDHBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-phenyl-N-(4-(thiazol-2-yl)benzyl)butanamide typically involves the coupling of a thiazole derivative with a benzylamine derivative. One common synthetic route includes the reaction of 2-aminothiazole with 4-bromobenzyl bromide to form the intermediate 4-(thiazol-2-yl)benzyl bromide. This intermediate is then reacted with 2-phenylbutanamide under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

2-phenyl-N-(4-(thiazol-2-yl)benzyl)butanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the amide group to an amine.

Scientific Research Applications

2-phenyl-N-(4-(thiazol-2-yl)benzyl)butanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(4-(thiazol-2-yl)benzyl)butanamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways. The antitumor activity is linked to its interaction with DNA, leading to the inhibition of cell proliferation and induction of apoptosis . The anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Core Structural Features

- Thiazole-Containing Amides: 2-Phenyl-N-(4-(thiazol-2-yl)benzyl)butanamide shares structural similarities with compounds like 3-oxo-N-(thiazol-2-yl)butanamide (), which serves as a key intermediate in synthesizing PDE5 inhibitors. The phenyl and thiazole moieties in both compounds contribute to π-π stacking and hydrogen-bonding interactions with enzyme active sites. 2-Chloro-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide (): This compound replaces the butanamide chain with a chloroacetamide group and incorporates a methyl-substituted benzothiazole.

PDE5 Inhibition

- Key Analogs: Compounds 5, 10a, and 11b (): These 2-aminothiazole derivatives exhibit 100% PDE5 inhibition at tested concentrations. Their molecular docking poses align closely with sildenafil, suggesting similar binding modes for this compound . Compounds 7a and 7b (): Moderate PDE5 inhibitors (40–60% inhibition), highlighting the importance of substituent choice on activity.

Physicochemical and Spectroscopic Properties

- IR and NMR Profiles :

- Thiazole-containing compounds (e.g., ) exhibit characteristic IR bands for C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹), which are critical for confirming amide bond formation and tautomeric states .

- The absence of C=O bands in triazole derivatives () underscores the importance of functional group analysis in differentiating structural classes .

Molecular Docking and Electrostatic Similarity

- This suggests that this compound may bind similarly to PDE5’s catalytic domain, leveraging its thiazole ring for hydrophobic interactions and the benzyl group for steric complementarity .

Biological Activity

2-phenyl-N-(4-(thiazol-2-yl)benzyl)butanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, supported by diverse research findings and case studies.

Chemical Structure:

The compound features a thiazole ring, which is known for its biological activity, linked to a phenyl group and a butanamide moiety. This structural configuration is believed to enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that thiazole-based compounds can effectively inhibit various bacterial and fungal species. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 10.7 to 21.4 μmol/mL, indicating potent activity against pathogens .

| Compound | MIC (μmol/mL) | Activity Type |

|---|---|---|

| 4d | 10.7–21.4 | Antibacterial |

| 4p | Not specified | Antifungal |

| 3h | Not specified | Antifungal |

Anti-inflammatory Activity

The compound may also exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the arachidonic acid pathway. This inhibition leads to reduced production of pro-inflammatory mediators, suggesting therapeutic potential in inflammatory diseases.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For example, compounds derived from similar scaffolds have shown selective cytotoxicity against various cancer cell lines, including those from breast and colon cancers. The introduction of specific substituents on the thiazole ring has been linked to enhanced antitumor activity .

| Cell Line | Compound | IC50 (μg/mL) |

|---|---|---|

| PC3 (Prostate) | 18 | 40.1 (24h) |

| DU145 (Prostate) | 18 | 98.14 (24h) |

| A2780 (Ovarian) | 16d | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with key enzymes and receptors involved in inflammation and cancer progression:

- Cyclooxygenase Inhibition: By targeting COX enzymes, the compound reduces inflammatory responses.

- Cytotoxicity Induction: The compound induces apoptosis in cancer cells by causing chromatin condensation and DNA damage.

- Antimicrobial Mechanisms: It disrupts bacterial cell wall synthesis and function, leading to cell death.

Case Studies and Research Findings

- Antimicrobial Efficacy: A study evaluated a series of thiazole derivatives for their antimicrobial properties against eight bacterial and eight fungal species, revealing significant efficacy across the board .

- Anticancer Screening: Another investigation focused on the antiproliferative effects of thiazole derivatives on human cancer cell lines such as A549 and HeLa, showcasing promising results with low toxicity towards normal cells .

- In Silico Studies: Computational analyses have predicted the potential anti-infective properties of these compounds, reinforcing their therapeutic relevance in drug development .

Q & A

What are the recommended synthetic routes for 2-phenyl-N-(4-(thiazol-2-yl)benzyl)butanamide, and how can reaction efficiency be optimized?

Answer:

The synthesis of thiazole-containing amides typically involves coupling a carboxylic acid derivative (e.g., butanamide) with a benzylamine-substituted thiazole. A validated approach includes:

- Step 1: Prepare 4-(thiazol-2-yl)benzylamine via condensation of 2-aminothiazole with a substituted benzaldehyde, followed by reduction of the Schiff base .

- Step 2: React the benzylamine intermediate with 2-phenylbutanoyl chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl .

- Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and solvent polarity (e.g., DCM vs. THF) to minimize side products like dimerization .

How can spectroscopic techniques (NMR, IR) distinguish structural isomers or impurities in this compound?

Answer:

- 1H NMR: The thiazole proton (C5-H) resonates at δ 7.2–7.5 ppm as a singlet. The benzyl group’s methylene protons (N-CH2) appear as a doublet (δ 4.5–4.7 ppm, J = 5.8 Hz) .

- 13C NMR: The thiazole C2 carbon (adjacent to nitrogen) appears at ~165 ppm, while the amide carbonyl is ~170 ppm .

- IR: Confirm amide formation via N-H stretch (~3300 cm⁻¹) and carbonyl (C=O) at ~1680 cm⁻¹. Thiazole C=N absorbs at ~1600 cm⁻¹ .

- Isomer Detection: Use 2D NMR (COSY, NOESY) to resolve positional isomers (e.g., thiazole substitution at C4 vs. C5) .

What in vitro assays are suitable for evaluating its biological activity, and how should controls be designed?

Answer:

- Antimicrobial Activity: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values reported in μg/mL. Include fluconazole and ampicillin as positive controls .

- Enzyme Inhibition: Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays. Normalize activity to staurosporine or E-64 inhibitors .

- Cytotoxicity: Employ MTT assays on HEK-293 or HeLa cells, comparing IC50 values to cisplatin. Include solvent-only and untreated cell controls .

How can X-ray crystallography resolve ambiguities in the compound’s conformation or hydrogen-bonding networks?

Answer:

- Crystallization: Use slow evaporation in a 1:1 ethanol/ethyl acetate mixture. SHELXT (via SHELX suite) solves phase problems for small molecules, while SHELXL refines hydrogen-bonding parameters (e.g., D-H···A angles) .

- Key Findings: Thiazole nitrogen often forms intermolecular H-bonds with amide protons (N-H···N, ~2.8 Å), stabilizing the crystal lattice. The phenyl group’s torsional angle (15–25°) impacts packing efficiency .

What computational strategies predict structure-activity relationships (SAR) for modifying the thiazole or benzyl moieties?

Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51). The thiazole ring’s sulfur may coordinate Fe in heme groups .

- QSAR Models: Calculate descriptors (logP, polar surface area) for analogs. Replace the benzyl group with pyridinyl (to enhance solubility) or fluorophenyl (to improve metabolic stability) .

- MD Simulations: Assess conformational flexibility of the butanamide chain over 100 ns trajectories. Rigidify the backbone with methyl substituents to reduce entropy penalties .

How can contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be systematically addressed?

Answer:

- Pharmacokinetics: Measure plasma stability (half-life in rodent serum) and hepatic microsomal metabolism. Poor oral bioavailability may arise from rapid glucuronidation of the benzyl group .

- Metabolite ID: Use LC-MS/MS to detect oxidized thiazole or hydrolyzed amide products. Introduce deuterium at labile sites (e.g., benzylic CH2) to slow degradation .

- Formulation: Test solubility enhancers (cyclodextrins) or nanoemulsions to improve tissue penetration .

What are the best practices for validating purity (>95%) and stability under storage conditions?

Answer:

- Purity: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient). Confirm absence of synthetic byproducts (e.g., unreacted benzylamine) via MS .

- Stability: Store at –20°C in amber vials under argon. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks). Protect from light to prevent thiazole ring oxidation .

How does the compound’s logP and pKa influence its cellular uptake and target engagement?

Answer:

- logP: Experimental logP (e.g., ~3.2 via shake-flask method) suggests moderate lipophilicity. Derivatives with logP >4 may accumulate in membranes, reducing cytosolic availability .

- pKa: The thiazole nitrogen (pKa ~2.5) remains unprotonated at physiological pH, limiting ionic interactions. Introduce basic groups (e.g., piperazine) to enhance solubility at pH 7.4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.